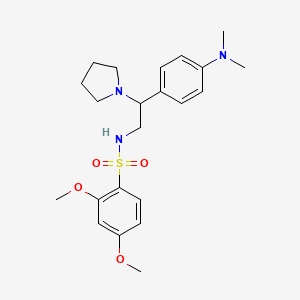

N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-2,4-dimethoxybenzenesulfonamide

Description

N-(2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-2,4-dimethoxybenzenesulfonamide is a sulfonamide derivative characterized by a 2,4-dimethoxybenzenesulfonamide core linked to a substituted ethylamine moiety. The ethylamine group is functionalized with a pyrrolidin-1-yl ring and a 4-(dimethylamino)phenyl substituent. While direct pharmacological data for this compound is unavailable in the provided evidence, analogs with pyrrolidine or dimethylamino groups are associated with CNS activity, such as dopamine receptor modulation .

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-2,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O4S/c1-24(2)18-9-7-17(8-10-18)20(25-13-5-6-14-25)16-23-30(26,27)22-12-11-19(28-3)15-21(22)29-4/h7-12,15,20,23H,5-6,13-14,16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLANDKDLPHRXKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=C(C=C(C=C2)OC)OC)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-2,4-dimethoxybenzenesulfonamide is a complex organic compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its pharmacological properties and potential clinical uses.

- Chemical Formula : C23H31N3O3

- Molecular Weight : 397.51 g/mol

- IUPAC Name : N-[(2R)-2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl]-2,6-dimethoxybenzamide

- SMILES : COc1cccc(OC)c1C(=O)NCC(N2CCCC2)c3ccc(cc3)N(C)C

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the dimethylamino group suggests potential interactions with neurotransmitter systems, particularly in the central nervous system.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Anticancer Activity : Compounds in this class have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties : Some derivatives demonstrate significant antibacterial and antifungal activity, potentially useful in treating infections.

- Neuropharmacological Effects : The dimethylamino group may enhance the compound's ability to cross the blood-brain barrier, suggesting potential applications in neurodegenerative diseases.

Anticancer Activity

A study by Bourichi et al. (2018) investigated the anticancer properties of related compounds, revealing that they inhibit key proteins involved in cancer progression. The study highlighted the role of these compounds in reversing multidrug resistance in cancer cells.

Antimicrobial Properties

Research published in PMC (2020) demonstrated that similar sulfonamide derivatives possess significant antimicrobial activity against various pathogens. The study emphasized the importance of structural modifications for enhancing efficacy.

Neuropharmacological Effects

A review on nitrogenous drugs indicated that compounds with a similar structure can modulate neurotransmitter systems, suggesting potential use in treating conditions like depression and anxiety disorders.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and structurally related sulfonamide derivatives:

Key Structural and Functional Insights:

Pyrrolidine vs. Piperazine Moieties : The target compound’s pyrrolidin-1-yl group confers rigidity and moderate basicity, differing from piperazine-containing analogs (e.g., ), which exhibit higher solubility and flexibility. Pyrrolidine’s smaller ring size may enhance receptor selectivity .

Methoxy vs. Methyl Substituents : The 2,4-dimethoxy groups in the target compound increase electron-withdrawing effects compared to 2,4-dimethylbenzenesulfonamide (). This could improve metabolic stability but reduce aqueous solubility .

Sulfonamide Linkers : Unlike azide-functionalized sulfonamides (), the target compound lacks reactive groups, suggesting a focus on direct receptor interaction rather than prodrug activation .

Research Findings and Hypotheses

Pharmacokinetic and Pharmacodynamic Inferences:

- Lipophilicity : The pyrrolidine and aryl groups likely increase logP compared to simpler sulfonamides (e.g., ), favoring membrane permeability but requiring formulation optimization for oral bioavailability .

- Metabolic Stability : Methoxy groups may slow hepatic degradation compared to methyl analogs, though this requires verification via cytochrome P450 assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.